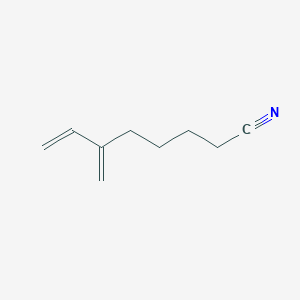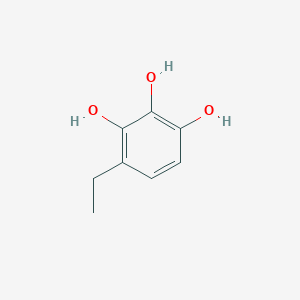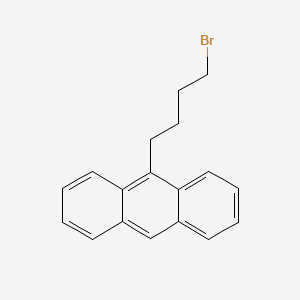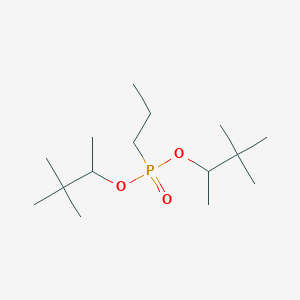
7-Octenenitrile, 6-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Octenenitrile, 6-methylene- is an organic compound with the molecular formula C9H13N. It is a nitrile derivative with a double bond and a methylene group, making it a versatile compound in organic synthesis and industrial applications. This compound is known for its reactivity and potential use in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octenenitrile, 6-methylene- can be achieved through several methods. One common approach involves the reaction of 6-methylenehept-1-ene with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), can enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 7-Octenenitrile, 6-methylene- may involve continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Octenenitrile, 6-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups using reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst at 1-2 atm pressure and room temperature.
Substitution: RMgX or RLi in anhydrous ether at low temperatures (-78°C to 0°C).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
7-Octenenitrile, 6-methylene- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Octenenitrile, 6-methylene- involves its reactivity with various chemical reagents. The nitrile group can undergo nucleophilic addition reactions, while the double bond and methylene group can participate in electrophilic addition and substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Molecular Targets and Pathways: The compound can interact with enzymes and proteins in biological systems, potentially affecting metabolic pathways and cellular functions. Its reactivity with nucleophiles and electrophiles makes it a valuable tool in chemical biology and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
7-Octenenitrile: Similar structure but lacks the methylene group.
6-Octenenitrile: Similar structure but with a different position of the double bond.
6-Methyleneheptanenitrile: Similar structure but with a different position of the nitrile group.
Uniqueness: 7-Octenenitrile, 6-methylene- is unique due to the presence of both a nitrile group and a methylene group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
197151-49-8 |
|---|---|
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
6-methylideneoct-7-enenitrile |
InChI |
InChI=1S/C9H13N/c1-3-9(2)7-5-4-6-8-10/h3H,1-2,4-7H2 |
InChI-Schlüssel |
YNBQLTQWZNDJQN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=C)CCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B12561348.png)


![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)




![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)

